2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
CAS No.: 1260384-07-3
Cat. No.: VC2087598
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine - 1260384-07-3](/images/structure/VC2087598.png)
Specification
CAS No. | 1260384-07-3 |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.18 g/mol |
IUPAC Name | 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
Standard InChI | InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10) |
Standard InChI Key | OANOLQDHQYUEMQ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C(=NC=C2)N |
Canonical SMILES | CC1=CC2=C(N1)C(=NC=C2)N |
Introduction
Chemical Structure and Properties
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine consists of a pyrrole ring fused to a pyridine ring, forming a 7-azaindole scaffold with specific substitutions. The compound contains a methyl group at the 2-position and an amine group at the 7-position. This arrangement of functional groups provides unique chemical properties that make it valuable for medicinal chemistry applications.
Structural Features
The pyrrolopyridine core structure is present in various biologically active compounds, including some approved medications. The specific positioning of the nitrogen atoms in the pyrrolo[2,3-c]pyridine scaffold differentiates it from other azaindole isomers such as pyrrolo[2,3-b]pyridines . The 2-methyl substitution on the pyrrole ring and the 7-amine functionality on the pyridine portion create distinct electronic properties that can influence the compound's biological interactions.
Physical and Chemical Properties
While specific data for 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is limited in the search results, related compounds with the pyrrolo[2,3-c]pyridine scaffold provide insight into its likely properties. For instance, comparing with the related compound 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine (molecular weight: 162.19 g/mol), we can estimate that 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine would have a molecular weight of approximately 147.18 g/mol (similar to 1-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine) .
Biological Activities and Applications
Compounds containing the pyrrolo[2,3-c]pyridine core structure have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery efforts.
Structure-Activity Relationships
The positioning of the methyl group at the 2-position and the amine at the 7-position likely influences the compound's binding affinity to biological targets. Similar compounds like N-benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine have been studied and documented in databases such as PubChem, suggesting research interest in this class of compounds . The presence of the primary amine group at the 7-position provides an opportunity for further derivatization to optimize biological activity.
Research Developments
Recent research has expanded our understanding of pyrrolopyridine scaffolds and their potential applications in medicinal chemistry.
Recent Findings
The broader family of pyrrolopyridine compounds has been investigated for diverse applications. Pyrrolopyridines are present in the molecular structure of various biologically active compounds such as vemurafenib and pexidartinib, highlighting their significance in drug development . These findings suggest potential directions for investigating the specific biological activities of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine.
Structural Analogs and Derivatives
Related compounds like N-benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine have been characterized and registered in chemical databases . This compound shares the same core structure as our target molecule but includes additional substituents. Understanding the properties and activities of these analogs can provide insights into the potential applications of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine.
Comparison with Related Compounds
To better understand the properties and potential applications of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, comparing it with structurally related compounds is valuable.
Structural Isomers and Positional Variations
The positioning of nitrogen atoms in the bicyclic system significantly influences the compound's properties. For instance, while 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine features a specific arrangement, compounds like 1-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine represent a different isomeric form with distinct chemical properties . This positional variation can affect hydrogen bonding patterns, electronic distribution, and ultimately biological activity.
Structure-Property Relationships
Compounds with the pyrrolo[2,3-c]pyridine core but different substituents, such as 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, have been characterized with specific properties like a molecular weight of 162.19 g/mol and a defined InChIKey (QYAGRUPBVOZDQS-UHFFFAOYSA-N). The substitution of the methoxy group with an amine group, as in our target compound, would alter these properties and potentially enhance certain biological interactions, particularly hydrogen bonding capabilities.
Future Research Directions
The current state of knowledge about 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine suggests several promising avenues for future investigation.
Synthetic Methodology Development
Developing efficient and selective synthetic routes to 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine would be valuable for advancing research on this compound. The challenges encountered in the synthesis of related compounds, such as the need for masking hydroxyl and pyrrole groups during cross-coupling reactions , suggest that similar considerations might be important for optimizing the synthesis of our target compound.
Biological Evaluation
Comprehensive biological screening of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine could reveal potential therapeutic applications. The presence of both a methyl substituent and an amine group offers opportunities for the compound to interact with various biological targets through both hydrophobic interactions and hydrogen bonding.
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